

Ganoderenic acid E chemical structure and properties

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Compound of Interest

Compound Name: *Ganoderenic acid E*

Cat. No.: *B8087359*

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Ganoderenic Acid E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E is a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. As a member of the ganoderic acids family, it has attracted significant scientific interest due to its potential therapeutic properties. These compounds are known to possess a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **Ganoderenic acid E**, along with comprehensive experimental protocols and an examination of its role in cellular signaling pathways.

Chemical Structure and Properties

Ganoderenic acid E is a highly oxygenated tetracyclic triterpenoid. Its chemical structure has been elucidated through various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Table 1: Physicochemical Properties of **Ganoderenic Acid E**

Property	Value	Reference
Molecular Formula	C ₃₀ H ₄₀ O ₈	[1]
Molecular Weight	528.63 g/mol	[1]
CAS Number	110241-23-1	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO (50 mg/mL)	[2]

Table 2: Spectroscopic Data for **Ganoderenic Acid E**

Data Type	Key Features	Reference
Mass Spectrometry (MS)	Molecular Ion Peak (M ⁺) at m/z 512	[3]
Infrared (IR) ν_{\max} (KBr, cm ⁻¹)	3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939	[3]
¹ H-NMR (CDCl ₃ , δ)	0.88 (3H, s, H-18), 0.98 (3H, d, J=6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J=7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30)	[3]

Experimental Protocols

Isolation and Purification of Ganoderenic Acid E from *Ganoderma lucidum*

The following protocol describes a general method for the isolation and purification of ganoderic acids, which can be adapted for **Ganoderenic acid E**.[\[4\]](#)[\[5\]](#)

1. Extraction:

- Material: Dried and powdered fruiting bodies of *Ganoderma lucidum*.

- Solvent: 95% ethanol.
- Procedure:
 - Macerate the powdered *Ganoderma lucidum* with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
 - Perform the extraction at 60-80°C for at least 2 hours with continuous stirring. Repeat the extraction three times to maximize the yield.
 - Filter the mixture after each extraction to separate the ethanolic extract from the solid residue.
 - Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude triterpenoid extract.

2. Chromatographic Separation:

- Silica Gel Column Chromatography:
 - Prepare a silica gel (200-300 mesh) column packed in chloroform.
 - Dissolve the crude triterpenoid extract in a minimal amount of chloroform and load it onto the column.
 - Elute the column with a gradient of chloroform and acetone to separate the fractions.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Dissolve the enriched fraction containing **Ganoderenic acid E** in the mobile phase.
 - Utilize a semi-preparative or preparative C18 HPLC column.
 - Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.
 - Set the detection wavelength at 252 nm.
 - Collect the peak corresponding to **Ganoderenic acid E** and evaporate the solvent to obtain the purified compound.

In Vitro Bioactivity Assays

1. Cell Viability Assay (MTT Assay):

- Objective: To determine the cytotoxic effects of **Ganoderenic acid E** on cancer cell lines.
- Procedure:
 - Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

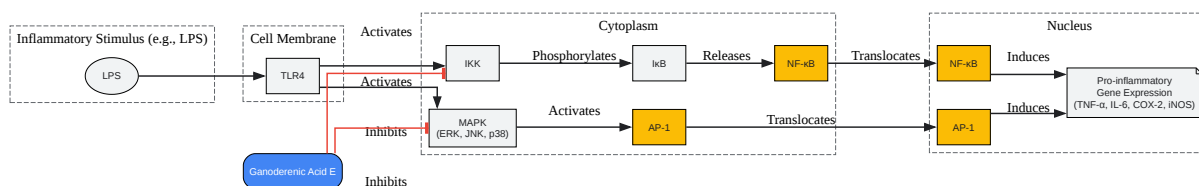
- Treat the cells with various concentrations of **Ganoderenic acid E** for 24-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

2. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages):

- Objective: To evaluate the anti-inflammatory potential of **Ganoderenic acid E**.
- Procedure:
 - Culture RAW 264.7 macrophage cells in a 96-well plate.
 - Pre-treat the cells with different concentrations of **Ganoderenic acid E** for 2 hours.
 - Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
 - Measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids, including likely **Ganoderenic acid E**, exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell proliferation.



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Modulation of NF-κB and MAPK Signaling Pathways by **Ganoderenic Acid E**.

The diagram above illustrates how **Ganoderenic acid E** is hypothesized to inhibit the inflammatory response. It is proposed to block the activation of IKK and MAPK pathways, which in turn prevents the translocation of transcription factors NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[6][7]

Conclusion

Ganoderenic acid E is a promising bioactive compound from *Ganoderma lucidum* with potential applications in drug development, particularly in the areas of anti-inflammatory therapies. This guide provides a foundational understanding of its chemical properties, methods for its isolation, and protocols for evaluating its biological activity. Further research into its specific molecular targets and mechanisms of action will be crucial for realizing its full therapeutic potential.

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